N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2,4-Dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-dimethylphenyl group at the N1 position, a methyl group at the 1-position, and a 4-methylpiperidin-1-yl substituent at the 6-position. Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds widely investigated for their anticancer and kinase-inhibitory properties due to their structural resemblance to purines .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6/c1-13-7-9-26(10-8-13)20-23-18(16-12-21-25(4)19(16)24-20)22-17-6-5-14(2)11-15(17)3/h5-6,11-13H,7-10H2,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNYIVDYKXPRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the Janus tyrosine kinase (JAK3) . JAK3 is a crucial enzyme involved in signal transduction for various cytokines and growth factors .
Mode of Action
this compound interacts with its target, JAK3, by binding to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of JAK3, thereby disrupting the signal transduction .
Biochemical Pathways
The inhibition of JAK3 by this compound affects various biochemical pathways. These pathways are primarily related to the signal transduction of cytokines and growth factors . The downstream effects of this disruption can lead to changes in cellular processes such as cell growth and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of signal transduction pathways. By inhibiting JAK3, the compound can affect cell growth and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with JAK3 . .
Biochemical Analysis
Biochemical Properties
It is known that this compound is involved in the synthesis of Tofacitinib, which interacts with the enzyme Janus tyrosine kinase (JAK3) and inhibits its activity
Cellular Effects
Given its role in the synthesis of Tofacitinib, it may indirectly influence cell function by modulating the activity of JAK3. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be a reagent in the synthesis of Tofacitinib, which acts by inhibiting the enzyme JAK3. This suggests that the compound may exert its effects at the molecular level through interactions with this enzyme.
Metabolic Pathways
The metabolic pathways involving N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are not well-characterized. Given its role in the synthesis of Tofacitinib, it may be involved in pathways related to the metabolism of this drug.
Biological Activity
N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available research findings, synthetic routes, and case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 2,4-dimethylphenyl and 4-methylpiperidine groups contributes to its pharmacological profile.
Molecular Formula
- Molecular Formula : C₁₅H₁₈N₄
- Molecular Weight : 254.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, leading to significant biological effects. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
Biological Activity Overview
Research indicates that this compound exhibits the following biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects, which may be attributed to their ability to inhibit cholinesterase enzymes and enhance cholinergic signaling.
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity, which warrants further investigation.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the condensation of appropriate precursors under controlled conditions.
- Introduction of Dimethylphenyl Group : This step involves nucleophilic aromatic substitution reactions.
- Attachment of 4-Methylpiperidine : The final step involves reacting the intermediate with 4-methylpiperidine under basic conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of pyrazolo[3,4-d]pyrimidine derivatives, highlighting variations in substituents, physicochemical properties, and biological activities:
Key Observations:
Substituent Impact on Activity :
- Aryl Groups : The presence of substituted aryl groups (e.g., 2,4-dimethylphenyl in the target compound vs. 4-chlorophenyl in ) influences lipophilicity and receptor binding. Chlorophenyl groups may enhance target affinity due to electron-withdrawing effects, while methyl groups improve metabolic stability .
- Piperidine/Piperazine Moieties : The 4-methylpiperidin-1-yl group in the target compound contrasts with the 4-ethylpiperazinyl group in . Piperazine derivatives often exhibit enhanced solubility and kinase selectivity due to their basic nitrogen atoms .
Thermal Stability :
- Melting points correlate with molecular rigidity. The target compound’s methylpiperidine and dimethylphenyl groups may confer a lower m.p. compared to ’s naphthalene-containing analog (m.p. 278–281°C) .
Research Findings and Trends
Anticancer Activity :
- Pyrazolo[3,4-d]pyrimidines with hydrazinyl () or methoxyphenyl groups () show potent anticancer activity, likely through kinase inhibition (e.g., targeting EGFR or VEGFR) .
- The target compound’s 4-methylpiperidinyl group may enhance blood-brain barrier penetration, a property critical for treating CNS malignancies .
Structure-Property Relationships :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
